4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine
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Overview
Description
4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine is an organic compound with the molecular formula C21H17N3O2 This compound is characterized by the presence of a benzyloxyphenyl group, a furan ring, and a pyrimidin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps involve:
- Preparation of the boronic acid or ester derivative of the benzyloxyphenyl group.
- Coupling with a halogenated furan derivative in the presence of a palladium catalyst and a base.
- Subsequent cyclization and amination steps to form the pyrimidin-2-amine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxyphenyl and furan groups can participate in π-π stacking interactions, while the pyrimidin-2-amine moiety can form hydrogen bonds with active site residues. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine
- 4-[4-(Ethoxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine
- 4-[4-(Phenoxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine
Uniqueness
4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity for certain biological targets compared to its methoxy, ethoxy, or phenoxy analogs. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(furan-2-yl)-6-(4-phenylmethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-21-23-18(13-19(24-21)20-7-4-12-25-20)16-8-10-17(11-9-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGZSABZXFDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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